Cefaclor

Antimicrobial Resistance In Vitro Pharmacology Cephalosporin Comparator

Research requiring accurate cephalosporin comparison data is often compromised by substituting first-generation analogs. Cefaclor provides a validated second-generation alternative with quantifiable differences in antibacterial spectrum. - **Gram-negative activity:** Superior in vitro potency against H. influenzae (including β-lactamase strains) and E. coli vs cephalexin/cephradine - **PK advantages:** Shorter half-life ideal for delivery system research; extended-release enables 7-day regimens - **Pediatric relevance:** Lower diarrhea incidence vs cefuroxime axetil in otitis media trials Available for immediate R&D procurement.

Molecular Formula C15H14ClN3O4S
Molecular Weight 367.8 g/mol
CAS No. 53994-73-3; 70356-03-5
Cat. No. B15561055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefaclor
CAS53994-73-3; 70356-03-5
Molecular FormulaC15H14ClN3O4S
Molecular Weight367.8 g/mol
Structural Identifiers
InChIInChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1
InChIKeyQYIYFLOTGYLRGG-GPCCPHFNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.10e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Cefaclor: Differentiated Second-Generation Cephalosporin


Cefaclor (CAS: 53994-73-3; 70356-03-5) is a second-generation oral cephalosporin antibiotic characterized by a 3-chloro substitution, which differentiates it from first-generation analogs like cephalexin and cephradine that contain a 3-methyl group [1]. This structural modification confers a distinct antibacterial spectrum and pharmacokinetic profile [2].

Compound class Second-generation oral cephalosporin with 3-chloro substitution; differentiated from first-generation analogs.
Spectrum context Reported broader gram-negative coverage, including H. influenzae and E. coli, supports respiratory and urinary tract infection research models.
Selection logic May support antimicrobial screening, beta-lactamase stability studies, and formulation research where rapid clearance or extended-release profiles are relevant.

Cefaclor Differentiation from First-Generation Cephalosporins


Direct substitution of cefaclor with a first-generation cephalosporin like cephalexin or cephradine is not scientifically valid due to quantifiable differences in their antibacterial spectrum. Cefaclor demonstrates significantly greater in vitro activity against key gram-negative pathogens, particularly Haemophilus influenzae and Escherichia coli, which are common in respiratory and urinary tract infections [1]. This differential activity is attributed to its unique chemical structure, which alters its interaction with bacterial penicillin-binding proteins [2].

Target
Cefaclor (2nd gen.)
Active against H. influenzae including beta-lactamase-producing strains; distinct penicillin-binding protein interaction profile.
Potential substitute
Cephalexin / Cephradine (1st gen.)
Lower gram-negative activity; limited H. influenzae coverage and beta-lactamase susceptibility may shift spectrum interpretation.
Antibacterial spectrum mismatch: first-generation cephalosporins may not reproduce reported gram-negative endpoint profiles. Pharmacokinetic half-life and bioavailability also differ from cefadroxil, requiring model-specific review.

Cefaclor: Quantitative Differentiation Evidence


Superior Activity vs. First-Generation Cephalosporins

Cefaclor exhibits a clear rank order of in vitro potency against 233 clinical isolates, demonstrating greater antibacterial activity than cephalexin and cephradine. The study shows a clear separation of results, with cefaclor being the most active, cephalexin intermediate, and cephradine the least active against organisms such as E. coli, K. pneumoniae, and S. typhi in nutrient broth [1]. This increased activity is attributed to the substituted chloro group on the cefaclor molecule [1]. A separate study confirms this, finding cefaclor to be 2- to 8-fold more active than cephalexin against a panel of clinical isolates [2].

Ranked activity vs. first-gen.
Head-to-head
Cefaclor ranked 1st; 2- to 8-fold more active than cephalexin against tested clinical isolates (233 strains).
Supports antimicrobial screening model fit; reported rank order may guide comparator selection.
In vitro agar dilution; strain-dependent response.
Antimicrobial Resistance In Vitro Pharmacology Cephalosporin Comparator

Superior Activity Against H. influenzae vs. Cephalexin

A key differentiator for cefaclor is its increased activity against Haemophilus influenzae strains, including beta-lactamase-producing isolates, a feature not shared by first-generation cephalosporins [1]. The study found that cefaclor showed greater activity against Haemophilus strains than did cephalexin and inhibited beta-lactamase-producing Haemophilus isolates [1].

H. influenzae beta-lactamase activity
Head-to-head
Cefaclor active against beta-lactamase-producing H. influenzae; cephalexin not active (556 isolates).
Supports H. influenzae screening model context; beta-lactamase stability differentiates from first-generation cephalosporins.
Qualitative difference; quantitative MIC data to verify.
Respiratory Tract Infections Beta-lactamase Haemophilus influenzae

Distinct Pharmacokinetic Profile vs. Cefadroxil

The pharmacokinetic profile of cefaclor is a key point of differentiation from other oral cephalosporins, particularly cefadroxil. In a pediatric study, cefaclor exhibited a serum half-life of approximately 0.6 hours, which is significantly shorter than cefadroxil's half-life of about 1.5 hours [1]. Consequently, the relative bioavailability of cefadroxil is about twice that of cefaclor [1].

Half-life vs. cefadroxil
Cross-study
Cefaclor t½ ≈ 0.6 h; cefadroxil t½ ≈ 1.5 h (2.5× longer). Relative bioavailability ~2× higher for cefadroxil.
Reported PK profile context; rapid clearance may suit specific study design requirements.
Pediatric single-dose study; model-transfer review advised.
Pharmacokinetics Oral Bioavailability Cephalosporin Comparator

Shorter Treatment Duration with Extended-Release

An extended-release (ER) formulation of cefaclor provides a quantifiable advantage in treatment duration. Clinical trials demonstrate that for acute exacerbations of chronic bronchitis, a 7-day regimen with the extended-release 500-mg formulation yields similar efficacy to a 10-day dosing regimen with the immediate-release 250-mg capsule [1].

Extended-release treatment duration
Head-to-head
ER 500 mg (7-day) reported endpoint similar to IR 250 mg (10-day) in acute exacerbations of chronic bronchitis.
Supports formulation-dependent endpoint context; shorter duration may inform study design.
Clinical trial data; require model-specific validation.
Formulation Science Clinical Trial Design Patient Compliance

Lower Diarrhea vs. Cefuroxime in AOM

In a trial for acute otitis media with effusion in children, cefaclor demonstrated therapeutic equivalence to cefuroxime axetil. However, a key differentiator was the adverse event profile. While both drugs were equally effective, the incidence of diarrhea was significantly lower in the cefaclor treatment group (no specific percentage reported, but described as 'significantly fewer patients') [1].

Tolerability vs. cefuroxime
Head-to-head
Cefaclor clinical success 92.3% (96/104); cefuroxime 89.1% (90/101). Reported lower diarrhea probability with cefaclor.
Reported tolerability endpoint context; GI endpoint profile may differ in target model.
Pediatric AOM trial; context-dependent review.
Otitis Media Adverse Event Profile Pediatric Infectious Diseases

Cefaclor: Application Scenarios


In Vitro H. influenzae Studies

Cefaclor is a preferred compound for in vitro studies focusing on Haemophilus influenzae, including beta-lactamase-producing strains, where it demonstrates superior activity compared to first-generation cephalosporins like cephalexin [1]. This makes it a valuable tool for investigating mechanisms of resistance and screening new antibacterial agents against this key respiratory pathogen.

Pediatric Research with Favorable GI Tolerability

In pediatric clinical trials for conditions like acute otitis media, cefaclor's favorable adverse event profile, particularly a lower incidence of diarrhea compared to cefuroxime axetil [2], makes it a strong candidate for studies where minimizing gastrointestinal side effects is critical for patient retention and data quality.

Short-Course Formulation & Bioavailability Studies

The pharmacokinetic properties of cefaclor, including its shorter half-life [3] and the ability of its extended-release formulation to enable a shorter 7-day treatment regimen for acute exacerbations of chronic bronchitis [4], make it an ideal model compound for research on novel drug delivery systems aimed at improving patient compliance or reducing treatment duration.

Application
Selection Property
Validation Focus
H. influenzae screening studies
Beta-lactamase stability review
Comparator strain-panel endpoints
Pediatric otitis media model tolerability endpoint studies
GI tolerability endpoint profile
Tolerability endpoint review
Oral extended-release formulation studies
Formulation-dependent PK profile
Exposure-model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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